molecular formula C18H15FN2O3S2 B2988251 N-(4-fluorophenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide CAS No. 1226449-84-8

N-(4-fluorophenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide

Cat. No. B2988251
CAS RN: 1226449-84-8
M. Wt: 390.45
InChI Key: MKRCVNHTWZKXMH-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide, also known as FN-1501, is a chemical compound that has been synthesized for various scientific research applications. This compound belongs to the class of sulfonamide compounds and has been found to exhibit potential therapeutic effects in various biological systems.

Scientific Research Applications

Cerebrovasodilatation and Anticonvulsant Activities

Research by Barnish et al. (1981) on sulfonamide derivatives including 5-[(4-fluorophenyl)sulfonyl]thiophene-2-sulfonamide, highlights its significance in cerebrovasodilatation through selective inhibition of the enzyme carbonic anhydrase, demonstrating potential in increasing cerebral blood flow without significant diuresis. The sulfone derivatives, characterized by 3- or 4-halo substituents, notably demonstrated high anticonvulsant activities, emphasizing the therapeutic potential of such compounds (Barnish, Cross, Dickinson, Parry, & Randall, 1981).

Antimicrobial Activities

Babu, Pitchumani, and Ramesh (2012) synthesized and evaluated a series of N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)/3-N-(4-oxo-2-arylthiazolidin-3-yl)-2-(methylsulfonamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamides derivatives for their antimicrobial activities. These compounds exhibited significant activities against bacterial and fungal strains, showcasing the utility of such structures in developing new antimicrobial agents (Babu, Pitchumani, & Ramesh, 2012).

Chemosensor Applications

Meng et al. (2018) developed a highly selective fluorescence chemosensor based on a structure incorporating sulfonamide and thiophene groups. This chemosensor demonstrated "on-off-on" fluorescence response toward Cu2+ and H2PO4− ions, highlighting the potential of such compounds in environmental and biological monitoring applications (Meng, Li, Ma, Wang, Hu, & Cao, 2018).

Electrophilic Asymmetric Fluorination

Liu, Shibata, and Takéuchi (2000) explored novel methods for constructing 3,3-disubstituted and 3,3-spiro-2H,4H-benzo[e]1,2-thiazine-1,1-diones, including the synthesis of an agent for electrophilic asymmetric fluorination. This research provides insight into the synthetic versatility of thiophene-containing compounds, which could be applied in the development of fluorinated pharmaceuticals (Liu, Shibata, & Takéuchi, 2000).

Energy Storage Materials

Ferraris, Eissa, Brotherston, and Loveday (1998) investigated electroactive polymers derived from 3-(4-fluorophenyl)thiophene among others for their application in electrochemical capacitors. The study highlighted the dependence of the films' morphologies and electrochemical performance on the electrolyte solutions used, suggesting the utility of such compounds in developing high-performance energy storage materials (Ferraris, Eissa, Brotherston, & Loveday, 1998).

properties

IUPAC Name

3-[benzenesulfonyl(methyl)amino]-N-(4-fluorophenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3S2/c1-21(26(23,24)15-5-3-2-4-6-15)16-11-12-25-17(16)18(22)20-14-9-7-13(19)8-10-14/h2-12H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKRCVNHTWZKXMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(SC=C1)C(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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